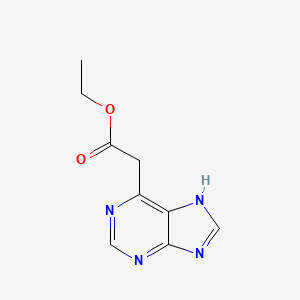

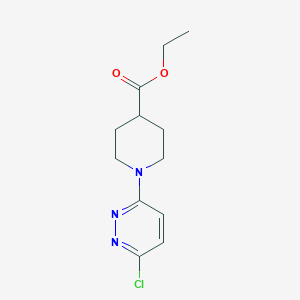

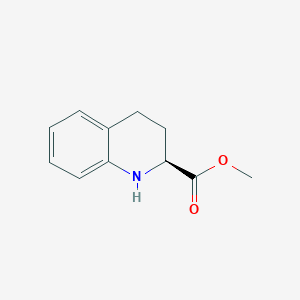

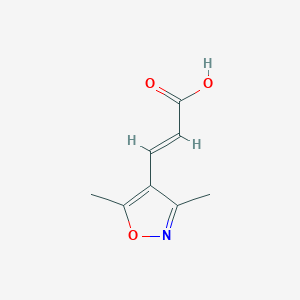

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester, commonly known as (S)-THQM, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. (S)-THQM is a chiral compound, meaning that it has two distinct forms, or isomers, that are mirror images of each other. (S)-THQM has been used in numerous scientific studies due to its ability to bind to a variety of proteins and receptors, making it a useful tool for researchers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized in their (S)-form, including hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. These substances were characterized by elemental analyses, NMR spectra, and optical rotation. The intermediate N-chlorocarbonyl derivative and the respective methyl ester were also prepared, alongside the optically pure dioxopiperazine of the title acid through solid-phase reactions (P. Jansa, V. Macháček, V. Bertolasi, 2006).

A diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed, employing a tandem reduction-reductive amination reaction. This method allows for the synthesis of 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters with high diastereoselection, leading to products with the C-2 alkyl group cis to the C-4 carboxylic ester (R. Bunce, D. M. Herron, L. B. Johnson, S. Kotturi, 2001).

Chemical Reactions and Properties

The reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride led to the discovery of a new oxazolo[3,4-a]quinolin-3-one derivative. Different cyclopropanation processes applied to this derivative resulted in the synthesis of a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, illustrating a remarkable cyclopropanation process (Z. Szakonyi, F. Fülöp, D. Tourwé, N. de Kimpe, 2002).

Wirkmechanismus

Mode of Action

The mode of action of this compound is likely related to its ester functional group. Esters can undergo hydrolysis in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, acting as the catalyst . This reaction is reversible, and an equilibrium mixture is produced containing all four of the substances in the equation . The actual catalyst in this case is the hydroxonium ion, H3O+, present in all solutions of acids in water .

Biochemical Pathways

Esters are known to participate in a variety of biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As an ester, it is likely to be absorbed and distributed throughout the body, where it can interact with its targets. It may be metabolized through hydrolysis, among other potential pathways . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Given its ester functional group, it may participate in reactions such as esterification and hydrolysis, which could potentially lead to various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of other compounds can also influence the compound’s action.

Zukünftige Richtungen

The study and application of esters, including “(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid methyl ester”, continue to be a significant area of research in chemistry. They are commonly used in various fields, including chemistry, biochemistry, and mass spectrometry . Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential applications in various industries.

Eigenschaften

IUPAC Name |

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEPYLDNGYGKDY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426116 |

Source

|

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63492-82-0 |

Source

|

| Record name | Methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)